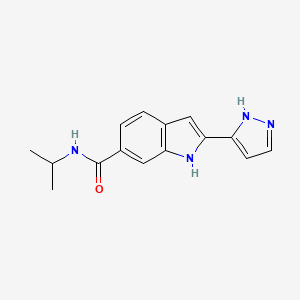![molecular formula C16H16FN3S B14206067 Thiourea, [4-(3,4-dihydro-2(1H)-isoquinolinyl)-3-fluorophenyl]- CAS No. 832098-93-8](/img/structure/B14206067.png)
Thiourea, [4-(3,4-dihydro-2(1H)-isoquinolinyl)-3-fluorophenyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thiourea, [4-(3,4-dihydro-2(1H)-isoquinolinyl)-3-fluorophenyl]- is a compound that belongs to the class of thioureas
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of thiourea, [4-(3,4-dihydro-2(1H)-isoquinolinyl)-3-fluorophenyl]- can be achieved through a multi-step process involving the condensation of appropriate starting materials. One common method involves the reaction of 3-fluoroaniline with 3,4-dihydroisoquinoline in the presence of a suitable catalyst to form the intermediate product. This intermediate is then reacted with thiourea under controlled conditions to yield the final compound. The reaction conditions typically involve refluxing the reactants in a suitable solvent such as ethanol or methanol, with the addition of a catalyst like hydrochloric acid or titanium dioxide nanoparticles to enhance the reaction rate and yield .
Industrial Production Methods
Industrial production of thiourea, [4-(3,4-dihydro-2(1H)-isoquinolinyl)-3-fluorophenyl]- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can improve the efficiency and scalability of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can enhance the sustainability of the industrial production methods .
化学反応の分析
Types of Reactions
Thiourea, [4-(3,4-dihydro-2(1H)-isoquinolinyl)-3-fluorophenyl]- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in solvents like acetonitrile or dichloromethane at room temperature.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in solvents like tetrahydrofuran or ethanol under reflux conditions.
Substitution: Amines, thiols; reactions can be conducted in polar solvents such as dimethylformamide or dimethyl sulfoxide at elevated temperatures
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Substituted derivatives with various functional groups
科学的研究の応用
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
作用機序
The mechanism of action of thiourea, [4-(3,4-dihydro-2(1H)-isoquinolinyl)-3-fluorophenyl]- involves its interaction with specific molecular targets and pathways. In biological systems, the compound may inhibit the activity of certain enzymes or proteins, leading to its observed antibacterial, antifungal, and anticancer effects. For example, it may inhibit the activity of enzymes involved in cell wall synthesis in bacteria, leading to cell death . Additionally, its interaction with cellular pathways involved in cell proliferation and apoptosis may contribute to its anticancer properties .
類似化合物との比較
Thiourea, [4-(3,4-dihydro-2(1H)-isoquinolinyl)-3-fluorophenyl]- can be compared with other thiourea derivatives to highlight its uniqueness:
Thiourea: The parent compound, thiourea, lacks the fluorophenyl and isoquinolinyl groups, which may result in different biological activities and properties.
Phenylthiourea: This compound has a phenyl group instead of the fluorophenyl group, which may affect its reactivity and biological activity.
Isoquinolinylthiourea: This compound contains the isoquinolinyl group but lacks the fluorophenyl group, which may influence its chemical and biological properties
特性
CAS番号 |
832098-93-8 |
|---|---|
分子式 |
C16H16FN3S |
分子量 |
301.4 g/mol |
IUPAC名 |
[4-(3,4-dihydro-1H-isoquinolin-2-yl)-3-fluorophenyl]thiourea |
InChI |
InChI=1S/C16H16FN3S/c17-14-9-13(19-16(18)21)5-6-15(14)20-8-7-11-3-1-2-4-12(11)10-20/h1-6,9H,7-8,10H2,(H3,18,19,21) |
InChIキー |
YNJXVPMWZQAFSE-UHFFFAOYSA-N |
正規SMILES |
C1CN(CC2=CC=CC=C21)C3=C(C=C(C=C3)NC(=S)N)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methanesulfonamide, N-[(2-iodophenyl)methyl]-](/img/structure/B14205987.png)
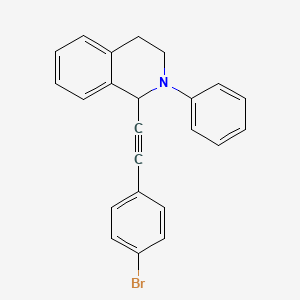
![2-[(Phenoxycarbonyl)amino]-2-(thiophen-2-yl)ethyl methanesulfonate](/img/structure/B14205992.png)
![1H-Indole, 3-[[(2S,4S)-2,5,5-triethyl-3-methyl-4-oxazolidinyl]methyl]-](/img/structure/B14205993.png)
silane](/img/structure/B14205997.png)

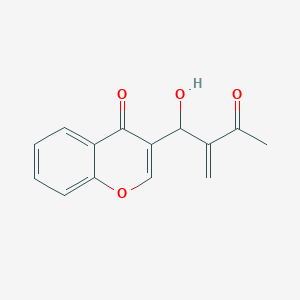
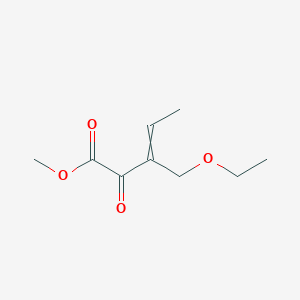
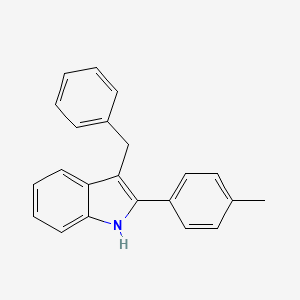
![4-(Methylsulfanyl)-6-[3-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile](/img/structure/B14206012.png)
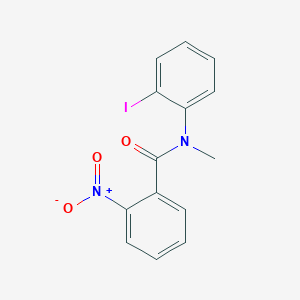
![2-Methoxy-4-[(4-phenoxyphenoxy)methyl]-1,3-dioxolane](/img/structure/B14206020.png)
